N-cyclopropyl-2-(3,5-dimethylpiperidin-1-yl)propanamide
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Overview
Description
N-cyclopropyl-2-(3,5-dimethylpiperidin-1-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as CPP-115 and is classified as a GABA aminotransferase inhibitor. In
Mechanism of Action
CPP-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a calming effect and reduce the likelihood of seizures.
Biochemical and physiological effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. In addition to its anticonvulsant properties, it has been shown to have anxiolytic effects, reducing anxiety in animal models. It has also been shown to have potential as a treatment for neuropathic pain.
Advantages and Limitations for Lab Experiments
One advantage of using CPP-115 in lab experiments is its specificity for the GABA aminotransferase enzyme. This allows researchers to investigate the effects of inhibiting this enzyme without affecting other neurotransmitter systems. However, one limitation of using CPP-115 in lab experiments is its potential toxicity. Studies have shown that high doses of CPP-115 can be toxic to cells, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on CPP-115. One area of interest is its potential as a treatment for addiction. Studies have shown that CPP-115 may be effective in reducing cocaine use in animal models, and further research is needed to investigate its potential in humans. Additionally, further research is needed to investigate the potential of CPP-115 as a treatment for other neurological disorders, such as anxiety and neuropathic pain. Finally, researchers may investigate ways to modify the structure of CPP-115 to improve its efficacy and reduce its toxicity.
Synthesis Methods
CPP-115 can be synthesized through a multi-step process. The first step involves the reaction of cyclopropylamine with 3,5-dimethylpyruvic acid to form N-cyclopropyl-3,5-dimethylpyrrolidine-2-carboxylic acid. The second step involves the reaction of this intermediate with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with 3,5-dimethylpiperidin-1-amine to form CPP-115.
Scientific Research Applications
CPP-115 has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant properties and has been investigated as a potential treatment for epilepsy. Additionally, CPP-115 has been shown to have potential as a treatment for addiction, particularly in the treatment of cocaine addiction.
properties
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethylpiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9-6-10(2)8-15(7-9)11(3)13(16)14-12-4-5-12/h9-12H,4-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNJCRWEAKARAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C)C(=O)NC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(3,5-dimethylpiperidin-1-yl)propanamide |
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